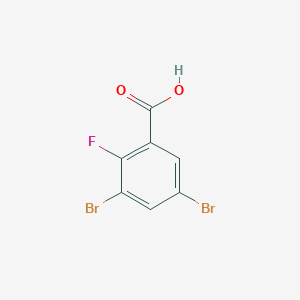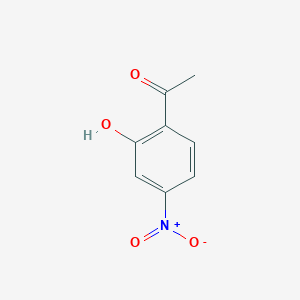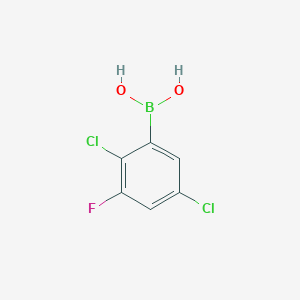
2,5-Dichloro-3-fluorophenylboronic acid
Overview
Description
2,5-Dichloro-3-fluorophenylboronic acid is a useful research compound. Its molecular formula is C6H4BCl2FO2 and its molecular weight is 208.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmaceutical Applications
The synthesis of various derivatives through palladium-catalyzed Suzuki cross-coupling reactions is a significant application area for 2,5-dichloro-3-fluorophenylboronic acid and related compounds. This method facilitates the creation of thiophene derivatives with varying substituents, demonstrating the influence of different substituents on the electronic properties and potential pharmacological applications of the products. Specifically, compounds synthesized using arylboronic acids, including those with chloro and fluoro substituents, have shown promising haemolytic, biofilm inhibition, and anti-thrombolytic activities, highlighting their potential in medicinal chemistry (Ikram et al., 2015).
Analytical and Material Science Applications
In material science and analytical chemistry, phenylboronic acids, including fluorophenylboronic acid derivatives, are utilized for their binding properties to saccharides and other diols. This is evident in the development of sensors for saccharide recognition, where the structure-function relationship of phenyl boronic acid-grafted polymers and their interaction with saccharides has been studied. For instance, the modulation of optical properties of polyethylene glycol-wrapped single-walled carbon nanotubes by phenyl boronic acids illustrates the application of these compounds in creating sensitive and selective sensors for biological and environmental monitoring (Mu et al., 2012).
Antimicrobial and Antifungal Research
The investigation of phenylboronic acid derivatives, including those with fluorophenyl groups, for their antimicrobial and antifungal properties is another area of active research. These compounds have been shown to exhibit significant activity against various bacterial and fungal strains, contributing to the development of new antimicrobial agents. For example, studies on formylphenylboronic acids and their ability to undergo tautomeric rearrangements have provided insights into their potential as antifungal agents, with some derivatives showing promising activity against a range of fungal strains (Borys et al., 2019).
Educational Applications
Lastly, the use of phenylboronic acids, including fluorophenylboronic acids, in educational settings to teach advanced synthetic techniques and analytical methods to undergraduate students is noteworthy. Experiments designed to introduce students to high-throughput experimentation (HTE) techniques using palladium-catalyzed Suzuki–Miyaura cross-coupling reactions serve as practical examples of how these compounds can be used to reinforce fundamental concepts in organic, inorganic, and organometallic chemistry (Lee et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2,5-Dichloro-3-fluorophenylboronic acid is the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
In the SM coupling reaction, this compound participates in electronically divergent processes with the metal catalyst . The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is the primary biochemical pathway affected by this compound . This reaction enables the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry . The downstream effects of this pathway include the synthesis of various organic compounds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared , suggesting it may have suitable bioavailability for its role in SM coupling reactions.
Result of Action
The action of this compound in SM coupling reactions results in the formation of new carbon-carbon bonds . This is a crucial process in the synthesis of various organic compounds . The compound’s action thus has significant implications in organic chemistry and related fields.
Action Environment
The action of this compound is influenced by various environmental factors. The success of the SM coupling reaction, for instance, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Moreover, the compound is generally environmentally benign , suggesting it may have minimal environmental impact.
Biochemical Analysis
Biochemical Properties
2,5-Dichloro-3-fluorophenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling . This compound interacts with palladium catalysts to facilitate the transmetalation process, which is essential for the coupling reaction. The interaction between this compound and palladium involves the transfer of the boronic acid group to the palladium complex, enabling the formation of new carbon-carbon bonds. This interaction is crucial for the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Molecular Mechanism
At the molecular level, this compound exerts its effects through interactions with palladium catalysts in Suzuki-Miyaura coupling reactions . The compound binds to the palladium complex, facilitating the transfer of the boronic acid group to the palladium center. This transmetalation step is critical for the formation of new carbon-carbon bonds. The molecular mechanism involves the coordination of the boronic acid group with the palladium catalyst, followed by the transfer of the organic group to the palladium center, enabling the coupling reaction to proceed.
Metabolic Pathways
Its role in Suzuki-Miyaura coupling reactions suggests interactions with enzymes and cofactors involved in these processes
Properties
IUPAC Name |
(2,5-dichloro-3-fluorophenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BCl2FO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2,11-12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKZUOKRWNZSPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1Cl)F)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BCl2FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401246247 | |
| Record name | Boronic acid, B-(2,5-dichloro-3-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401246247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121511-41-7 | |
| Record name | Boronic acid, B-(2,5-dichloro-3-fluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(2,5-dichloro-3-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401246247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


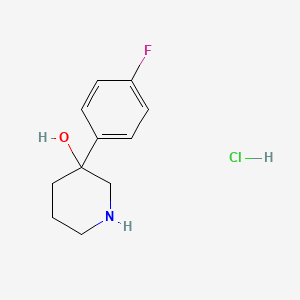

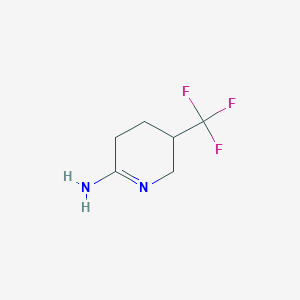

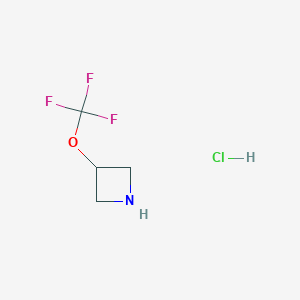
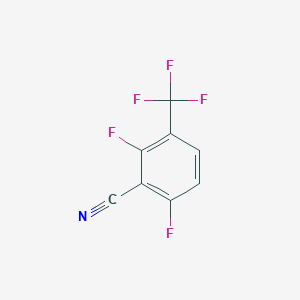
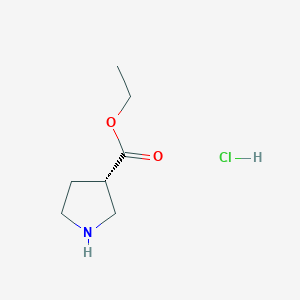

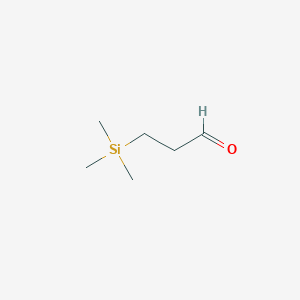

![7-Iodo-5-[(trifluoromethyl)thio]-1,3-benzoxazole](/img/structure/B3031181.png)
![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3031184.png)
